
3-Amino-4-(2-methoxyphenyl)butyric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(2-methoxyphenyl)butyric Acid is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a butyric acid moiety. It is a versatile chemical that finds applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 3-Amino-4-(2-methoxyphenyl)butyric Acid can be achieved through several routes. One common method involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . The synthetic route typically involves the following steps:
Formation of the Boronic Ester: The starting material, such as an alkyl boronic ester, undergoes a reaction to form the pinacol boronic ester.
Catalytic Protodeboronation: The pinacol boronic ester is subjected to catalytic protodeboronation using a radical approach. This step is crucial for the formation of the desired product.
Hydromethylation: The final step involves the hydromethylation of the intermediate compound, leading to the formation of this compound.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Chemical Reactions Analysis
3-Amino-4-(2-methoxyphenyl)butyric Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Demethylation: The methoxy group can be demethylated using reagents like pyridinium hydrochloride, resulting in the formation of 4-hydroxyphenylbutyric acid.
Common reagents and conditions used in these reactions include palladium-catalyzed arylation, Suzuki-Miyaura cross-coupling, and Heck-type reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-4-(2-methoxyphenyl)butyric Acid has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-methoxyphenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in metabolic processes, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-Amino-4-(2-methoxyphenyl)butyric Acid can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)butyric Acid: This compound is structurally similar but lacks the amino group.
3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid: This compound has a trifluorophenyl group instead of a methoxyphenyl group and is used in the modification of sitagliptin.
4-Hydroxyphenylbutyric Acid: Formed by demethylation of 4-(4-Methoxyphenyl)butyric Acid, it serves as a key intermediate in organic synthesis.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-amino-4-(2-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-15-10-5-3-2-4-8(10)6-9(12)7-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14) |
InChI Key |
VCMUHLQFCYAAOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


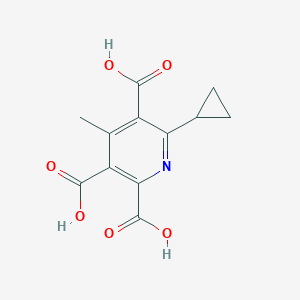

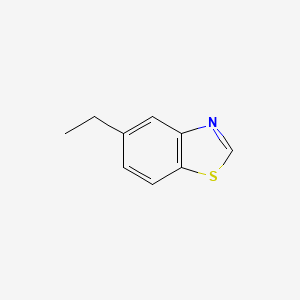
![tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12292569.png)
![3-[[3-Methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoic acid](/img/structure/B12292577.png)
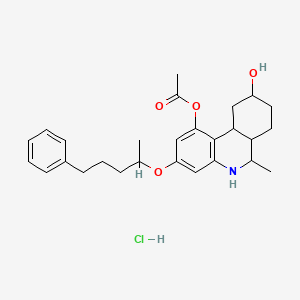
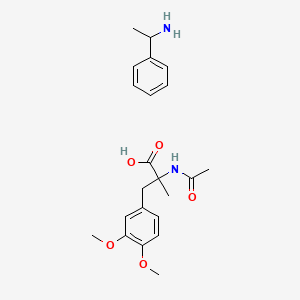
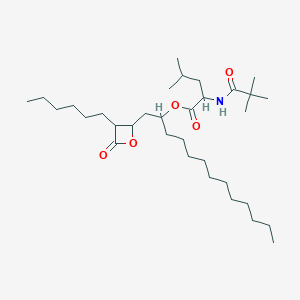
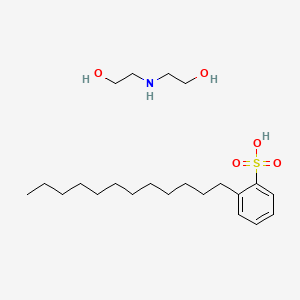
![6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292607.png)
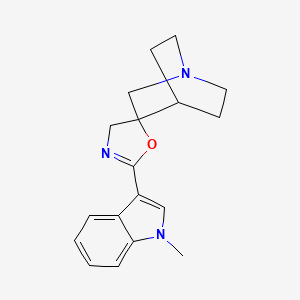
![Methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B12292609.png)
![2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12292614.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B12292622.png)
